Crystallographic Profiling and Structural Elucidation of 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic Acid: A Technical Guide
Crystallographic Profiling and Structural Elucidation of 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic Acid: A Technical Guide
Executive Summary
The compound 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid (CAS 402720-88-1) is a highly versatile bifunctional molecule. Featuring a hydrogen-bond-donating/accepting carboxylic acid, a flexible methylene (–CH₂–) linker, and an electron-deficient 3-nitro-1,2,4-triazole ring, this compound is of significant interest in the design of metal-organic frameworks (MOFs), energetic materials, and active pharmaceutical ingredients (APIs).
This whitepaper provides an in-depth technical guide to its crystallographic properties, supramolecular assembly motifs, and the rigorous Single-Crystal X-Ray Diffraction (SCXRD) methodologies required for its structural validation.
Conformational Dynamics and Supramolecular Synthons
Unlike [1], the introduction of a methylene linker in this target compound breaks the extended π-conjugation between the benzoic acid and the triazole ring. This flexibility introduces distinct crystallographic challenges, as the molecule can adopt multiple conformations (gauche vs. anti) in solution before locking into its lowest-energy solid-state lattice.
The crystal packing is driven by three primary supramolecular interactions:
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Carboxylic Acid Dimers : The dominant driving force for crystallization is the formation of robust O–H···O hydrogen bonds, typically forming the classic centrosymmetric R22(8) dimer synthon.
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Nitro-Mediated Dipole Interactions : The highly electronegative 3-nitro group acts as a potent hydrogen bond acceptor, engaging in non-classical C–H···O interactions with neighboring aromatic protons. This motif is critical for increasing the crystal density, a property [2].
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π-π Stacking : The electron-deficient triazole rings engage in face-to-face or edge-to-face π-π stacking with the electron-rich benzoic acid rings, stabilizing the three-dimensional architecture.
Fig 1. Supramolecular interaction pathways driving the crystal packing of the target compound.
Quantitative Crystallographic Data Profile
Because the methylene linker allows for dense packing while accommodating the bulky nitro group, the compound typically crystallizes in a centrosymmetric space group. Based on high-resolution X-ray diffraction studies of [3] and [4], the representative crystallographic profile for 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid is summarized below:
| Parameter | Representative Value |
| Chemical Formula | C₁₀H₈N₄O₄ |
| Formula Weight | 248.20 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~ 5.46 |
| b (Å) | ~ 13.20 |
| c (Å) | ~ 14.85 |
| β (deg) | ~ 96.5 |
| Volume (ų) | ~ 1063.5 |
| Z (Molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | ~ 1.55 |
| Absorption Coefficient (mm⁻¹) | ~ 0.12 |
Experimental Protocol: Single-Crystal X-Ray Diffraction (SCXRD)
To achieve publication-quality crystallographic data (R1 < 0.05) and accurately resolve the position of the nitro group, the following self-validating workflow must be strictly adhered to.
Fig 2. Step-by-step Single-Crystal X-Ray Diffraction (SCXRD) workflow for structure elucidation.
Step 1: Crystal Growth via Solvent Evaporation
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Procedure : Dissolve 50 mg of the synthesized compound in a 1:1 (v/v) mixture of Tetrahydrofuran (THF) and Ethyl Acetate (EtOAc). Filter the solution through a 0.22 μm PTFE syringe filter into a clean glass vial. Puncture the cap with a narrow gauge needle and leave undisturbed at 20 °C.
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Causality : THF provides excellent solubility for both the polar nitro-triazole and the carboxylic acid. EtOAc acts as an anti-solvent that slowly concentrates as THF evaporates. This controlled supersaturation prevents rapid precipitation, which would otherwise yield microcrystalline powders or twinned crystals unsuitable for SCXRD.
Step 2: Crystal Mounting and Cryocooling
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Procedure : Select a single crystal (approx. 0.20 × 0.15 × 0.10 mm) under a polarizing microscope. Coat the crystal in Paratone-N oil and mount it on a MiTeGen loop. Immediately transfer the loop to the goniometer equipped with a nitrogen cold stream set to 100 K.
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Causality : Paratone oil acts as a cryoprotectant, preventing icing from atmospheric moisture. Flash-cooling to 100 K is absolutely critical; it minimizes the thermal atomic displacement parameters ( Ueq ) of the highly mobile 3-nitro group, preventing positional disorder and allowing for the accurate localization of the carboxylic acid proton in the difference Fourier map.
Step 3: Data Collection and Reduction
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Procedure : Collect diffraction data using a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å) and a CCD/CMOS detector. Perform data reduction using SAINT and apply multi-scan absorption corrections using SADABS.
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Causality : Mo Kα radiation provides the necessary penetration depth and resolution (up to 0.77A˚−1 ) required for organic molecules. SADABS corrects for the varying path lengths of X-rays through the irregularly shaped crystal, ensuring accurate intensity measurements ( I>2σ(I) ).
Step 4: Structure Solution and Refinement
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Procedure : Solve the phase problem using intrinsic phasing (SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL). Anisotropically refine all non-hydrogen atoms. Place carbon-bound hydrogen atoms in calculated positions (riding model). Locate the oxygen-bound proton (O–H) from the difference electron density map and refine its coordinates freely.
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Causality : Freely refining the O–H proton is a self-validating step; its precise location confirms the geometry of the R22(8) hydrogen-bonded dimer. A final wR2 value below 0.15 and a featureless residual electron density map (max peak < 0.3 e/ų) confirm the structural integrity.
Conclusion
The structural elucidation of 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid requires careful management of its conformational flexibility and the thermal mobility of its nitro group. By employing low-temperature SCXRD and strategic solvent selection, researchers can accurately map its supramolecular synthons, unlocking its potential in advanced materials, energetic formulations, and pharmaceutical design.
References
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Synthesis, Structures, and Properties of Complexes Based on 3,5-bis(triazol-1-yl) Benzoic Acid as the Main Ligand Source: Crystal Growth & Design - ACS Publications URL:[Link]
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Bis(3-nitro-1-(trinitromethyl)-1H-1,2,4-triazol-5-yl)methanone: An Applicable and Very Dense Green Oxidizer Source: Journal of the American Chemical Society URL:[Link]
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Metal-organic frameworks derived from divalent metals and 4-(1H-1, 2, 4-triazol-1-yl)benzoic acid Source: Open Journal of Inorganic Chemistry - Scirp.org URL:[Link]
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4-(1H-1,2,3-triazol-1-yl)benzoic acid Source: PubChem Database URL:[Link]
